molecular formula C8H11NO2 B1528566 Methyl 1-cyano-2-methylcyclobutane-1-carboxylate CAS No. 1432679-52-1

Methyl 1-cyano-2-methylcyclobutane-1-carboxylate

Cat. No.: B1528566
CAS No.: 1432679-52-1
M. Wt: 153.18 g/mol
InChI Key: VQIIPOWRZFKBER-UHFFFAOYSA-N
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Description

“Methyl 1-cyano-2-methylcyclobutane-1-carboxylate” is a chemical compound with the molecular formula C8H11NO2 . It has a molecular weight of 153.18 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H11NO2/c1-6-3-8(4-6,5-9)7(10)11-2/h6H,3-4H2,1-2H3 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the sources I found.

Scientific Research Applications

Cyclobutene Electrocyclic Reactions

Methyl 3-formylcyclobutene-3-carboxylate, a related compound, has been utilized to explore the torquoselectivity in cyclobutene electrocyclic reactions. This research confirms theoretical predictions about the competition between ester and formyl groups during ring opening, leading to the formation of methyl (2H)-pyrane-5-carboxylate through electrocyclization (Niwayama & Houk, 1992).

Thorpe Cyclization

In a study exploring the synthesis of complex phenanthrene systems, methyl 10-cyanomethylphenanthrene-9-carboxylate underwent Thorpe cyclization. While the intended 5,6-dihydrocyclobuta[l]phenanthrene system was not obtained, an alternative cyclization pathway was identified, highlighting the versatility and challenges of working with such cyclobutane derivatives (Craig, Halton, & Officer, 1978).

Structural Chemistry

A study on Tetramethyl 1,4-dimethyl-13,14-dioxapentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene-5,6,11,12-tetracarboxylate detailed the cis-anti-cis stereochemistry within the cyclobutane ring. This research contributes to our understanding of the molecular structure and potential chemical reactivity of similar cyclobutane derivatives (Lough, Jack, & Tam, 2012).

Polymerization and Ring Opening

The anionic polymerization of methyl cyclobutene-1-carboxylate (a similar monomer) was explored, demonstrating the formation of polymers with 1,2-linked cyclobutane rings. This work provides insights into the potential for creating novel polymeric materials from cyclobutane-based monomers, offering unique thermal behaviors and applications (Kitayama, Kawauchi, Nakamura, Sufi, Padías, & Hall, 2004).

[2+2] Cycloaddition Reactions

Research into [2+2] cycloaddition reactions facilitated by Lewis acids revealed the synthesis of methylenecyclobutane derivatives from 1-substituted-1-methylthio-1,2-propadienes. This study highlights the scope of cycloaddition reactions in constructing cyclobutane frameworks, offering pathways to novel compounds and further applications in material science and synthetic chemistry (Hayashi, Niihata, & Narasaka, 1990).

Safety and Hazards

The safety information available indicates that “Methyl 1-cyano-2-methylcyclobutane-1-carboxylate” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

methyl 1-cyano-2-methylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-3-4-8(6,5-9)7(10)11-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIIPOWRZFKBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC1(C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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